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molecular formula C7H7F3N2 B1329305 3,5-Diaminobenzotrifluoride CAS No. 368-53-6

3,5-Diaminobenzotrifluoride

Cat. No. B1329305
M. Wt: 176.14 g/mol
InChI Key: KZSXRDLXTFEHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741925B2

Procedure details

A solution of 5-trifluoromethyl-benzene-1,3-diamine (250 mg, 1.42 mmol) in pyridine (0.52 mL) and CH2Cl2 (6.5 mL) was cooled to 0° C. Methanesulfonyl chloride (171 mg, 1.49 mmol) was slowly added at such a rate that the temperature of the solution remained below 10° C. The mixture was stirred at ˜8° C. and then allowed to warm to room temperature after 30 min. After stirring at room temperature for 4 h, reaction was almost complete as indicated by LCMS analysis. The reaction mixture was quenched with sat. aq. NH4Cl (10 mL) solution, extracted with CH2Cl2 (4×10 mL), dried over Na2SO4, filtered, and concentrated to yield N-(3-amino-5-trifluoromethyl-phenyl)-methanesulfonamide (D-19) as a reddish semisolid (0.35 g, 97%), which was used without further purification. 1H-NMR (CDCl3, 300 MHz) δ 6.76 (m, 1H), 6.70 (m, 1H), 6.66 (s, 1H), 3.02 (s, 3H); ESI-MS 255.3 m/z (MH+).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([NH2:10])[CH:6]=[C:7]([NH2:9])[CH:8]=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>N1C=CC=CC=1.C(Cl)Cl>[NH2:9][C:7]1[CH:6]=[C:5]([NH:10][S:14]([CH3:13])(=[O:16])=[O:15])[CH:4]=[C:3]([C:2]([F:11])([F:12])[F:1])[CH:8]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)N)N)(F)F
Name
Quantity
0.52 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
171 mg
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
8 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at ˜8° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature after 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sat. aq. NH4Cl (10 mL) solution
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C1)C(F)(F)F)NS(=O)(=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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